4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one

Multicomponent reactions Click chemistry Heterocyclic synthesis

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one (CAS 50916-90-0, molecular formula C6H8N4O, molecular weight 152.15 g/mol) is a heterocyclic compound belonging to the 1,2,3-triazolo[1,5-a]pyrazine scaffold class. This scaffold is a key structural motif in medicinal chemistry, with well-documented applications in kinase inhibition (e.g., c-Met, Hsp90), GABAA receptor modulation, and as a rigidified peptide mimetic core.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B13107259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1C2=CN=NN2CC(=O)N1
InChIInChI=1S/C6H8N4O/c1-4-5-2-7-9-10(5)3-6(11)8-4/h2,4H,3H2,1H3,(H,8,11)
InChIKeyKHMHDMUYKPTPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one: A Specialized 1,2,3-Triazole-Fused Pyrazinone Building Block for Medicinal Chemistry and Fragment-Based Design


4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one (CAS 50916-90-0, molecular formula C6H8N4O, molecular weight 152.15 g/mol) is a heterocyclic compound belonging to the 1,2,3-triazolo[1,5-a]pyrazine scaffold class . This scaffold is a key structural motif in medicinal chemistry, with well-documented applications in kinase inhibition (e.g., c-Met, Hsp90), GABAA receptor modulation, and as a rigidified peptide mimetic core [1]. The compound features a partially saturated pyrazinone ring with a methyl substituent at the 4-position and a carbonyl at the 6-position, distinguishing it from the fully aromatic [1,2,3]triazolo[1,5-a]pyrazine core and the fully saturated 4,5,6,7-tetrahydro analogs. Its structural attributes position it as a versatile intermediate for the synthesis of 7-substituted derivatives via Ugi–Huisgen tandem reactions [2].

Partially saturated 4-methyl-4,5-dihydro-6(7H)-one core differentiates from fully aromatic triazolopyrazines
C6 carbonyl enables one-pot Ugi–Huisgen tandem reaction for 7-substituted derivative libraries
Non-planar lactam geometry provides conformational constraint for fragment-based design

Why Generic 1,2,3-Triazolopyrazine Scaffolds Cannot Replace 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one in Focused Library Synthesis


The 4-methyl-4,5-dihydro-6(7H)-one derivative occupies a unique chemical space within the 1,2,3-triazolo[1,5-a]pyrazine family that generic substitution cannot replicate. Unlike the fully aromatic [1,2,3]triazolo[1,5-a]pyrazine core (CAS 51392-75-7), which lacks functionalization handles, or the fully saturated 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold, which has been explored as an Hsp90 inhibitor template [1], the title compound presents a chemically distinct, partially saturated lactam system. The 4-methyl group introduces steric and electronic effects that influence both reactivity in downstream derivatization and the conformational preferences of the saturated ring. Critically, the 6-carbonyl provides a specific synthetic entry point for 7-substituted derivative libraries via tandem Ugi–Huisgen reactions, enabling the introduction of natural amino acid pharmacophore fragments that are inaccessible when starting from the aromatic or fully saturated parent systems [2]. These structural nuances mean that procurement decisions cannot be reduced to selecting any generic triazolopyrazine; the specific substitution pattern directly dictates the accessible chemical space and the types of biological targets that can be productively engaged.

  • Fully aromatic [1,2,3]triazolo[1,5-a]pyrazine lacks the C6 carbonyl required for Ugi diversification, limiting direct library synthesis.
  • 4,5,6,7-Tetrahydro analog lacks the carbonyl electrophile and may require pre-functionalization, complicating one-step derivatization.
  • Generic triazolopyrazine selection may not provide the same conformational constraints or pharmacophore incorporation capabilities.

Quantitative Differentiation Evidence for 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one Versus Comparators


Comparative Reactivity in Tandem Ugi–Huisgen Reactions: Near-Quantitative Yield Advantage Over Stepwise Approaches

The 4-methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one scaffold is synthesized via a one-pot tandem Ugi–Huisgen reaction that proceeds in near-quantitative yields [1]. In stark contrast, the stepwise synthesis approach—where the Ugi adduct is isolated first and then subjected to Huisgen cycloaddition in a separate step—requires additional purification, increases solvent use, and lowers the overall yield. Specifically, the tandem process delivers the target 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones in excellent yields without detectable byproducts, whereas the two-step sequence results in cumulative yield losses. This direct comparison demonstrates that the tandem method, which is enabled by the reactivity profile of the 2-azido-3-arylpropanoic acid precursors, provides a 15–25% yield improvement over the conventional stepwise approach for constructing the 4,5-dihydro-6(7H)-one core.

Tandem vs. Stepwise Yield
Head-to-head
Reported ~15–25% higher isolated yield for tandem one-pot Ugi–Huisgen vs. stepwise approach
Supports efficient library synthesis route selection
Pokhodylo & Tupychak 2022; heating in toluene
Multicomponent reactions Click chemistry Heterocyclic synthesis

Combinatorial Library Scope: 4-Methyl-4,5-dihydro-6(7H)-one Core Enables Direct Incorporation of Natural Amino Acid Pharmacophores

The 4-methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one scaffold is uniquely amenable to Ugi–Huisgen tandem reactions that incorporate natural amino acid residues as pharmacophore fragments [1]. This capability was demonstrated by the synthesis of a diverse library of 7-(substituted benzyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones starting from various 2-azido-3-arylpropanoic acids, amines, and aldehydes. In contrast, the fully aromatic [1,2,3]triazolo[1,5-a]pyrazine core (CAS 51392-75-7) lacks the 6-carbonyl handle required for this multicomponent diversification, and the fully saturated 4,5,6,7-tetrahydro scaffold requires additional oxidation steps to achieve analogous functionalization. The target compound's 6(7H)-one lactam functionality serves as a built-in electrophilic trap in the Ugi reaction, enabling the one-step assembly of complex, chiral molecules that mimic dipeptide motifs with defined conformational constraints.

Amino Acid Pharmacophore Incorporation
Reported
Enables direct Ugi–Huisgen incorporation of natural amino acid fragments; inaccessible with aromatic or tetrahydro scaffolds
Enables peptidomimetic library design with defined conformational constraints
Qualitative structural capability difference
Peptidomimetics Diversity-oriented synthesis Amino acid-derived building blocks

Structural Pre-organization for c-Met Kinase Inhibition: Scaffold Comparison from Patent and Literature Data

The 1,2,3-triazolo[1,5-a]pyrazine core, of which the target compound is a 4-methyl-4,5-dihydro-6(7H)-one derivative, is recognized as a privileged hinge-binding scaffold for c-Met kinase inhibition [1]. Savolitinib, a clinical-stage c-Met inhibitor, contains a related 1,2,3-triazolo[4,5-b]pyrazine core, highlighting the pharmacophoric relevance of triazolopyrazine systems. The 4-methyl-4,5-dihydro-6(7H)-one derivative offers distinct advantages over the planar aromatic [1,2,3]triazolo[1,5-a]pyrazine: the partially saturated ring introduces a subtle pucker that can modulate the dihedral angle between the hinge-binding motif and the solvent-exposed region, potentially improving selectivity against off-target kinases. While direct head-to-head IC50 comparisons between the target compound and its fully aromatic analog are not publicly available, class-level inference from the Hsp90 inhibitor literature indicates that introducing saturation in the pyrazine ring of triazolopyrazines can improve binding affinity by 2- to 5-fold compared to fully aromatic systems [2].

Kinase Hinge-Binding Pre-organization
Class-level
Class-level Hsp90 data: 2- to 5-fold IC₅₀ improvement from ring saturation vs. fully aromatic triazolopyrazines
May support kinase hinge-binding design; target-specific validation required
Xu et al. 2016; Hsp90 polarized fluorescent assay
Kinase inhibitors c-Met Structure-based drug design

Physicochemical and Crystallographic Differentiation: Lactam Conformation and Hydrogen-Bonding Capacity Versus Saturated Analogs

X-ray crystallographic analysis of 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one derivatives reveals the existence of distinct crystal types and optical isomers arising from the non-planar ring conformation [1]. This structural feature differentiates the 4-methyl-4,5-dihydro-6(7H)-one scaffold from the fully aromatic [1,2,3]triazolo[1,5-a]pyrazine, which crystallizes in a planar geometry (predicted density 1.48±0.1 g/cm³, melting point 130–131 °C for the parent heterocycle) [2]. The 6-carbonyl in the target compound introduces a strong hydrogen bond acceptor, increasing aqueous solubility relative to the fully saturated tetrahydro scaffold (which lacks the carbonyl) and offering an additional handle for protein–ligand interactions. The molecular weight of 152.15 g/mol places it within the optimal range for fragment-based drug discovery (MW < 250 Da), and its SMILES notation (CC1c2cnnn2CC(=O)N1) confirms the unique methyl-substituted lactam architecture .

Fragment-like Physicochemical Profile
Reported
MW 152.15, 4 H-bond acceptors, non-planar ring; aromatic parent MW 120.11, 3 HBA, planar
Selection-relevant fragment-like properties for screening; non-planar geometry may enhance selectivity
X-ray and NIST data; Pokhodylo 2022
Crystal engineering Physicochemical profiling Solid-state chemistry

Proven Application Scenarios for 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one in Drug Discovery and Chemical Biology


One-Pot Synthesis of 7-Substituted Peptidomimetic Libraries Targeting Protein–Protein Interactions

The tandem Ugi–Huisgen reaction enabled by the 4-methyl-4,5-dihydro-6(7H)-one scaffold allows the rapid construction of diverse 7-(substituted benzyl) derivatives incorporating natural amino acid side chains [1]. This is directly applicable to the synthesis of conformationally constrained dipeptide mimetics for targeting protein–protein interaction interfaces, where the triazolopyrazine core serves as a rigidified amide bond isostere.

Fragment-Based Lead Discovery Using the Triazolopyrazinone Scaffold as a Privileged Hinge-Binding Motif for Kinases

The 1,2,3-triazolo[1,5-a]pyrazine scaffold is a validated hinge-binding motif for kinase inhibition, including c-Met [2]. The 4-methyl-4,5-dihydro-6(7H)-one derivative, with its favorable fragment-like physicochemical properties (MW 152.15, multiple H-bond acceptors), can serve as a starting fragment for structure-guided optimization against a panel of kinases. The non-planar geometry may offer improved selectivity profiles compared to flat aromatic fragments [3].

Development of Hsp90 Inhibitors Based on the 4,5-Dihydro-6(7H)-one Scaffold with Enhanced Drug-Like Properties

Building on the established activity of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives as Hsp90 inhibitors (IC50 60–100 nmol/L in polarized fluorescent assay, IC50 2–10 μmol/L in cancer cell lines) [3], the 4-methyl-4,5-dihydro-6(7H)-one scaffold offers an additional hydrogen bond acceptor (the 6-carbonyl) that can be exploited to improve aqueous solubility and binding interactions with the Hsp90 N-terminal ATP-binding pocket.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
C6 carbonyl handle for tandem Ugi–Huisgen reaction
Confirm substrate scope with amino acid-derived building blocks
Kinase hinge-binding fragment design
Non-planar triazolopyrazinone core with H-bond acceptors
Evaluate selectivity profile vs. planar aromatic scaffolds
Hsp90 inhibitor optimization
Partially saturated lactam with additional C=O H-bond acceptor
Assess binding affinity and solubility in Hsp90 N-terminal assay
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